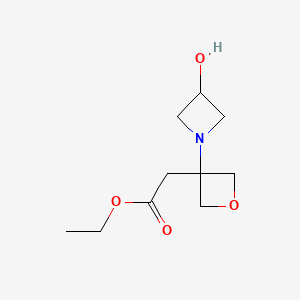
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is a synthetic organic compound with the molecular formula C10H17NO4 and a molecular weight of 215.25 g/mol . This compound features a unique structure that includes both azetidine and oxetane rings, which are four-membered heterocyclic compounds containing nitrogen and oxygen atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the formation of the oxetane ring. The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxetane ring is then introduced via a similar aza-Michael addition reaction using methyl 2-(oxetan-3-ylidene)acetate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the azetidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate has several scientific research applications, including:
Biology: Its unique structure makes it a valuable tool in studying the interactions of azetidine and oxetane rings with biological molecules.
Industry: Used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(azetidin-3-ylidene)acetate: Contains an azetidine ring but lacks the oxetane ring, making it less versatile in certain applications.
Methyl 2-(oxetan-3-ylidene)acetate: Contains an oxetane ring but lacks the azetidine ring, limiting its potential interactions with biological molecules.
The presence of both azetidine and oxetane rings in this compound makes it unique and potentially more versatile in various applications.
Propriétés
IUPAC Name |
ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRRDGQNJWTSNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(COC1)N2CC(C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)

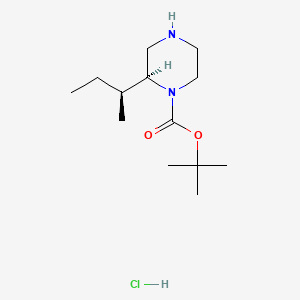
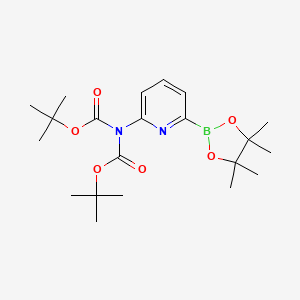

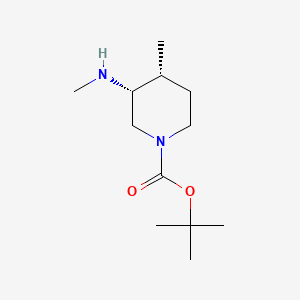
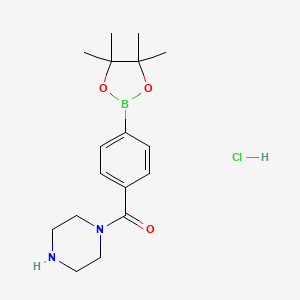

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)
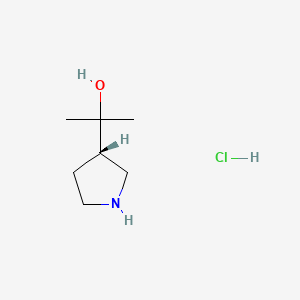
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 7-methyl-3-oxo-, phenylmethyl ester, (5R,7S)-rel-](/img/structure/B571802.png)
